molecular formula C9H5N9O B11028751 7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B11028751
M. Wt: 255.20 g/mol
InChI Key: HKLREKVPTPKXDQ-UHFFFAOYSA-N
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Description

7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique fused ring structure, which includes triazole and triazine moieties. The presence of these rings imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system . These methods yield the desired triazole-triazine fused ring system with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly oxidizers and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include NaOCl, Pb(OAc)4, MnO2 for oxidation, and NaBH4, LiAlH4 for reduction . Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.

Mechanism of Action

The mechanism of action of 7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H5N9O

Molecular Weight

255.20 g/mol

IUPAC Name

11-(1H-1,2,4-triazol-5-yl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C9H5N9O/c19-7-6-5(18-9(16-14-6)11-4-13-18)1-2-17(7)8-10-3-12-15-8/h1-4H,(H,10,12,15)

InChI Key

HKLREKVPTPKXDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=N2)C4=NC=NN4

Origin of Product

United States

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